REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([CH:5]1[CH2:8][N:7](C(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:6]1)=[O:4].[ClH:22]>CO.[C+4].[OH-].[Pd+2].[OH-].[OH-].[OH-].[OH-].[OH-]>[ClH:22].[CH3:1][NH:2][C:3]([CH:5]1[CH2:8][NH:7][CH2:6]1)=[O:4] |f:3.4.5.6.7.8.9.10,11.12|
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Name
|
1-benzhydrylazetidine-3-carboxylic acid methylamide
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)C1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[C+4].[OH-].[Pd+2].[OH-].[OH-].[OH-].[OH-].[OH-]
|
Type
|
CUSTOM
|
Details
|
by stirring under hydrogen atmosphere (0.40 MPa) for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst, which
|
Type
|
WASH
|
Details
|
was washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
To the resultant residue was added hexane
|
Type
|
CUSTOM
|
Details
|
the supernatant was removed
|
Type
|
CUSTOM
|
Details
|
The remain was evaporated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CNC(=O)C1CNC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |